molecular formula C32H33N5O5 B132914 (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol CAS No. 98056-69-0

(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol

Cat. No. B132914
CAS RN: 98056-69-0
M. Wt: 567.6 g/mol
InChI Key: OKZZBPBWGABLJR-UPRLRBBYSA-N
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Description

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine is a 5’-O-(4,4'-Dimethoxytriphenylmethy) substitued derivative of the 2’-deoxy N-methyl analogue of Adenosine. It is used in the preparation of oligonucleotides containing N6-methyladenine residues in the GATC site.

Scientific Research Applications

Synthesis and Analytical Applications

  • Synthesis of Fluorescent-Labeled ATP Analog : A study by Emmrich et al. (2010) discusses the synthesis of a chemically and metabolically stable analog of ATP, substituted with a fluorescent methylanthranoyl residue. This compound is used to study the binding site and function of adenylyl cyclases.

  • Quantification in Pharmacokinetics : Jia et al. (2016) developed a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for quantifying IMM-H007 and its metabolites in hamster blood, highlighting its potential in pharmacokinetic studies.

Chemical Synthesis and Modification

  • Synthesis of Zn2+ Complexes : Research by Niittymäki et al. (2013) involved synthesizing and modifying compounds for studying their ability to cleave RNA selectively.

  • New Compounds from Rhododendron mariae : A study by Guo et al. (2014) isolated and elucidated the structures of new compounds, which exhibited significant effects on nitric oxide production.

  • Asymmetric Synthesis of Polyketide Spiroketals : The study by Meilert et al. (2004) involved the synthesis of compounds with potential applications in cancer cell growth inhibition.

Application in Material Science and Engineering

  • Ultrasound-mediated Synthesis : Shabalala et al. (2020) reported an efficient method for synthesizing derivatives under ultrasound irradiation, showcasing a green protocol with rapid synthesis and excellent yields.

  • Corrosion Inhibition in Petroleum Industry : Research by Singh et al. (2020) explored the synthesis of compounds for mitigating steel corrosion in the petroleum industry.

Other Applications

  • Synthesis of Heterocyclic Derivatives : The study by Bacchi et al. (2005) focused on the synthesis of various derivatives under specific conditions, showcasing the versatility of these compounds in chemical synthesis.

  • Building Blocks for Prostanoids : Research by Valiullina et al. (2019) involved the synthesis of enantiomerically pure compounds as potential inhibitors of HIV.

properties

IUPAC Name

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZZBPBWGABLJR-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447501
Record name 5'-O-DMT-N6-methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol

CAS RN

98056-69-0
Record name 5'-O-DMT-N6-methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
Reactant of Route 3
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
Reactant of Route 4
Reactant of Route 4
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
Reactant of Route 5
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
Reactant of Route 6
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol

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